8-Methoxy-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride
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Overview
Description
8-Methoxy-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride is a chemical compound with the molecular formula C10H13NO2·HCl. It belongs to the class of benzoxazepines, which are known for their diverse pharmacological properties. This compound is of interest in various fields of scientific research due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methoxy-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methoxyphenol and 1,2-dibromoethane.
Formation of Intermediate: The initial step involves the formation of an intermediate through a nucleophilic substitution reaction. For instance, 2-methoxyphenol reacts with 1,2-dibromoethane in the presence of a base like potassium carbonate to form 2-(2-bromoethyl)-6-methoxyphenol.
Cyclization: The intermediate undergoes cyclization in the presence of a suitable catalyst, such as palladium on carbon, to form the benzoxazepine ring structure.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
8-Methoxy-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The benzoxazepine ring can be reduced under hydrogenation conditions to form a tetrahydro derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy group or the benzoxazepine ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalysts like palladium on carbon or platinum oxide are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: 8-Formyl-2,3,4,5-tetrahydro-1,4-benzoxazepine.
Reduction: 2,3,4,5-Tetrahydro-1,4-benzoxazepine.
Substitution: Various substituted benzoxazepines depending on the nucleophile used.
Scientific Research Applications
8-Methoxy-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 8-Methoxy-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride involves its interaction with specific molecular targets. These may include enzymes, receptors, or ion channels. The exact pathways depend on the biological context and the specific activity being studied. For example, if the compound exhibits antimicrobial activity, it may inhibit bacterial enzymes or disrupt cell membrane integrity.
Comparison with Similar Compounds
Similar Compounds
2,3,4,5-Tetrahydro-1,4-benzoxazepine: Lacks the methoxy group, which may alter its biological activity.
8-Hydroxy-2,3,4,5-tetrahydro-1,4-benzoxazepine: The hydroxy group can significantly change its reactivity and solubility.
8-Methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine: The methyl group may affect its pharmacokinetic properties.
Uniqueness
8-Methoxy-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This functional group may enhance its solubility in organic solvents and potentially improve its biological activity compared to its analogs.
Properties
IUPAC Name |
8-methoxy-2,3,4,5-tetrahydro-1,4-benzoxazepine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2.ClH/c1-12-9-3-2-8-7-11-4-5-13-10(8)6-9;/h2-3,6,11H,4-5,7H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXWSKQRJUNJKOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CNCCO2)C=C1.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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